N-(4-(4-氰基苯基)噻唑-2-基)-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

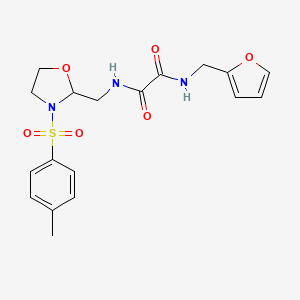

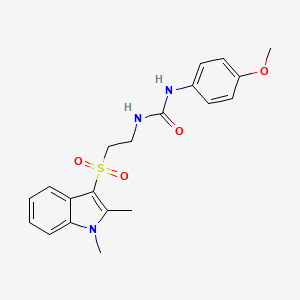

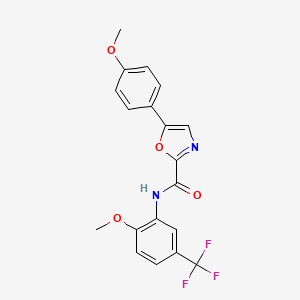

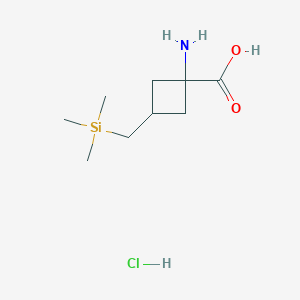

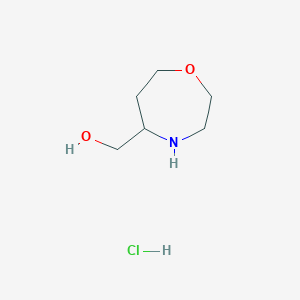

The compound "N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as thiazole rings and benzamide groups, which are common in medicinal chemistry due to their biological activities. These compounds are often synthesized for their potential therapeutic effects, including antitumor properties , as antagonists for specific receptors like mGluR1 , and for their interesting structural properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with various reagents to form the desired heterocyclic derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a key precursor for further transformations . Another example is the acylation reaction of trifluoroacetic anhydride with an amino-cyano compound, which can be performed under microwave-assisted conditions for efficiency . These methods highlight the importance of regioselective attacks and cyclization in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide" is often confirmed using techniques like X-ray diffraction, which can reveal the conformation of the rings and the planarity of certain groups within the molecule . For example, the crystal structure of a related compound showed that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar . These structural details are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like cyano, amido, and fluorine. These groups can participate in various reactions, including cyclization and condensation, leading to a diversity of synthesized products . The reactivity can also be tailored to produce compounds with specific properties, such as increased inhibitory effects on cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of electronegative atoms like fluorine can affect the compound's polarity and solubility. The planarity of certain groups within the molecule can influence its ability to stack or form hydrogen bonds, which is important for its supramolecular aggregation and potential biological activity . These properties are essential for the compound's suitability in various applications, including drug development and material science.

科学研究应用

抗菌特性

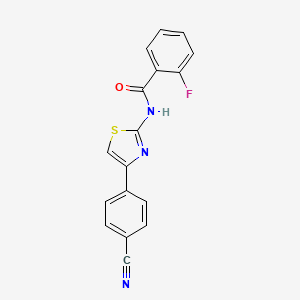

N-(4-(4-氰基苯基)噻唑-2-基)-2-氟苯甲酰胺及其衍生物表现出显着的抗菌特性。 Desai、Rajpara 和 Joshi (2013) 合成了含噻唑的氟苯甲酰胺,发现它们对革兰氏阳性菌和革兰氏阴性菌以及真菌具有有希望的抗菌活性,并且氟原子的存在增强了它们的活性。这表明在开发新的抗菌剂方面具有潜在应用 (Desai, Rajpara, & Joshi, 2013)。

抗癌活性

Mehmood 等人。(2022) 证明了 4-氰基苯基取代的噻唑-2-基腙的衍生物(其结构类似于 N-(4-(4-氰基苯基)噻唑-2-基)-2-氟苯甲酰胺)对各种癌细胞系表现出显着的抗癌功效。这些化合物在某些情况下比顺铂更活跃,表明它们作为抗癌剂的潜力 (Mehmood et al., 2022)。

光降解和稳定性研究

Wu、Hong 和 Vogt (2007) 研究了含噻唑化合物的な光降解行为。他们的研究结果可能与了解 N-(4-(4-氰基苯基)噻唑-2-基)-2-氟苯甲酰胺在各种环境条件下的稳定性和降解途径有关,这对于其在制药或其他行业的实际应用至关重要 (Wu, Hong, & Vogt, 2007)。

成像和诊断应用

Fujinaga 等人。(2012) 合成了用于正电子发射断层扫描 (PET) 成像的新型放射性配体,涉及噻唑衍生物。这些发现表明 N-(4-(4-氰基苯基)噻唑-2-基)-2-氟苯甲酰胺衍生物在诊断成像中具有潜在用途,特别是在 PET 扫描中用于研究脑受体或其他生物靶标 (Fujinaga et al., 2012)。

未来方向

作用机制

Target of Action

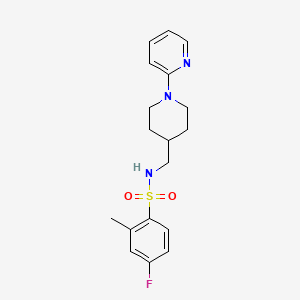

The primary targets of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide are cancer cells, specifically HCT-116 and MCF-7 carcinoma cell lines . These cell lines represent colorectal and breast cancer respectively .

Mode of Action

The compound interacts with its targets by inducing caspase-dependent apoptosis , a form of programmed cell death . This interaction results in significant growth inhibition and cytotoxic effects .

Biochemical Pathways

The compound affects the cell cycle and caspase activation pathways . The disruption of these pathways leads to the initiation of apoptosis, resulting in the death of cancer cells .

Pharmacokinetics

The compound’santicancer efficacy against HCT-116 and MCF-7 carcinoma cell lines suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in significant growth inhibition and cytotoxic effects on cancer cells . Specifically, it induces cancer cell death via caspase-dependent apoptosis . This is corroborated by cell count and clonogenic assays using the same cancer cell lines .

生化分析

Biochemical Properties

The biochemical properties of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide are primarily related to its anticancer efficacy . The compound interacts with various enzymes and proteins within the cell, leading to changes in cellular function

Cellular Effects

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide has been shown to have significant effects on various types of cells, particularly carcinoma cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the observed anticancer effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently being studied.

Dosage Effects in Animal Models

The effects of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is involved in various metabolic pathways within the cell . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation within the cell can also be influenced by these interactions .

Subcellular Localization

The subcellular localization of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide can affect its activity or function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell .

属性

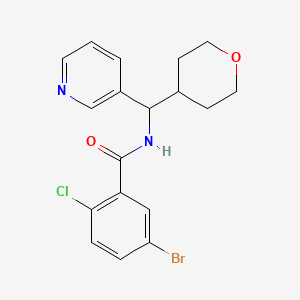

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDXEYZNJBASSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)